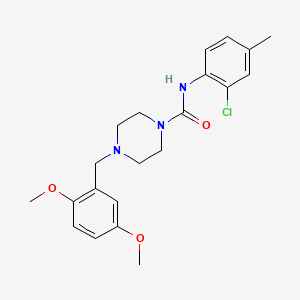![molecular formula C23H28ClN3O2 B4701828 N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B4701828.png)
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide
Overview
Description
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide, also known as CEP-26401, is a novel compound that has been synthesized for scientific research purposes. This compound has shown potential as an effective therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and neurodegeneration. Specifically, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and physiological effects:
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide inhibits cell growth and induces cell death. In neuronal cells, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide protects against oxidative stress and apoptosis. Additionally, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide has been shown to decrease inflammation and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide in lab experiments is its potency and specificity. N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide has been shown to have a high affinity for PARP and is able to inhibit its activity at low concentrations. However, one limitation of using N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.
Future Directions
There are several future directions for the study of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide. One area of research is the development of more potent and selective PARP inhibitors based on the structure of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide. Additionally, further studies are needed to determine the optimal dosing and administration of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide for the treatment of various diseases. Finally, the potential use of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide in combination with other therapeutic agents should be explored to determine its efficacy and safety in clinical settings.
In conclusion, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide is a novel compound that has shown potential as an effective therapeutic agent for the treatment of various diseases. Its mechanism of action involves inhibition of PARP, leading to cell death in cancer cells and neuroprotection in neuronal cells. While there are limitations to its use in lab experiments, further research is needed to determine its optimal dosing and administration for clinical use.
Scientific Research Applications
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2/c1-23(2,3)22(29)27-13-11-26(12-14-27)20-10-9-18(16-19(20)24)25-21(28)15-17-7-5-4-6-8-17/h4-10,16H,11-15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKSZKJRVYUGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4701751.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4701761.png)

![5-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4701788.png)
![ethyl 2-{[(4-benzyl-1-piperidinyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4701796.png)
![3-amino-4-(3,4-dimethylphenyl)-N-(3-nitrophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4701808.png)


![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)isonicotinamide](/img/structure/B4701833.png)


![1-[(2,6-difluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4701848.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4701850.png)
